molecular formula C20H18F3N3O3 B2580050 (6-methoxy-1H-indol-2-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034299-59-5

(6-methoxy-1H-indol-2-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2580050
CAS RN: 2034299-59-5
M. Wt: 405.377
InChI Key: PWKDPWPDPKKLCU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups and rings. The indole ring and the pyridine ring are aromatic systems, which contribute to the stability of the molecule. The trifluoromethyl group is a strong electron-withdrawing group, which can affect the reactivity of the molecule. The pyrrolidine ring is a saturated cyclic amine, which can participate in various reactions.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups and rings. The indole and pyridine rings, being aromatic, can undergo electrophilic aromatic substitution reactions. The trifluoromethyl group can act as an electron-withdrawing group, affecting the electron density and thus the reactivity of the molecule. The pyrrolidine ring, being a secondary amine, can undergo reactions such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and rings. For instance, the presence of the methoxy group, the trifluoromethyl group, and the pyrrolidine ring could affect the compound’s solubility, acidity/basicity, and stability.

Scientific Research Applications

Structural Analysis and Chemical Properties

  • Crystallographic Studies : Research involving compounds with similar structures, such as pyrrolidine derivatives, has focused on crystallographic studies to understand their molecular geometry and intermolecular interactions. For example, studies on compounds like 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one have elucidated their envelope geometry and weak intermolecular hydrogen bonding patterns, which are crucial for designing molecules with desired physical and chemical properties (Butcher, Bakare, & John, 2006).

  • Molecular Structure Analysis : The analysis of molecular structures, such as the study on (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone, provides insights into the crystalline structure and intermolecular forces, aiding in the understanding of how structural features influence biological activity and solubility (Lakshminarayana et al., 2009).

Potential Biological Applications

  • Synthesis of Bioactive Molecules : The strategic synthesis of molecules containing pyrrolidine and indole moieties, as seen in related research, points towards the utility of such compounds in creating bioactive molecules. These syntheses often involve innovative reactions that can introduce functional groups, leading to molecules with potential therapeutic applications (Bellur, Görls, & Langer, 2005).

  • Inhibitors and Biological Activity : Similar compounds have been investigated for their inhibitory activities against various biological targets. For instance, studies on novel heteroaromatic organofluorine inhibitors of fructose-1,6-bisphosphatase highlight the process of identifying lead compounds for therapeutic applications, demonstrating the importance of structural diversity in medicinal chemistry (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals. Given the biological activities of similar compounds, this compound could be a promising candidate for further study .

properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c1-28-14-3-2-12-8-17(25-16(12)10-14)19(27)26-7-5-15(11-26)29-18-9-13(4-6-24-18)20(21,22)23/h2-4,6,8-10,15,25H,5,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKDPWPDPKKLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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